Acetyl carboxymethyl caproyl glycine
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Overview
Description
Preparation Methods
The synthesis of acetyl carboxymethyl caproyl glycine involves several steps. One common method is the alkylation of glycine equivalents with 1,2-electrophiles . This process can be carried out using various reagents and conditions, such as the use of acetic anhydride and glycine in water . The reaction mixture is stirred vigorously until the glycine is almost completely dissolved, and then acetic anhydride is added in one portion. The solution is then placed in a refrigerator to effect complete crystallization .
Chemical Reactions Analysis
Acetyl carboxymethyl caproyl glycine can undergo various chemical reactions, including oxidation, reduction, and substitution. For example, it can participate in the acetyl-CoA pathway, which involves the conversion of H2 and CO2 to formate, acetate, and pyruvate under mild hydrothermal conditions . This pathway is catalyzed by transition metal minerals that can activate H2 and CO2 by chemisorption . Additionally, the compound can form acyl-CoA thioesters, which are chemically reactive and can participate in various metabolic processes .
Scientific Research Applications
Acetyl carboxymethyl caproyl glycine has several scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it plays a role in the glycine cleavage system, which is involved in the metabolism of glycine and other amino acids . In industry, it is used in the production of cosmetics and personal care products due to its skin and hair conditioning properties .
Mechanism of Action
The mechanism of action of acetyl carboxymethyl caproyl glycine involves its participation in various metabolic pathways. For example, in the acetyl-CoA pathway, it catalyzes the first committed step in fatty acid biosynthesis by transferring a carboxyl anion to acetyl-CoA, yielding malonyl-CoA . This process is essential for the synthesis and maintenance of cellular membranes . Additionally, the compound can form acyl-CoA thioesters, which are involved in the regulation of various cellular processes, including gene transcription and protein activity .
Comparison with Similar Compounds
Acetyl carboxymethyl caproyl glycine can be compared with other amino acid alkyl amides, such as lauroyl lysine and sodium lauroyl glutamate . These compounds also function as skin and hair conditioning agents and surfactants in personal care products . this compound is unique due to its specific molecular structure and its ability to participate in the acetyl-CoA pathway . Other similar compounds include capryloyl glycine, which is the N-acylation product of glycine with caprylic acid chloride .
Properties
CAS No. |
72297-47-3 |
---|---|
Molecular Formula |
C14H25NO5 |
Molecular Weight |
287.35 g/mol |
IUPAC Name |
2-[carboxymethyl(decanoyl)amino]acetic acid |
InChI |
InChI=1S/C14H25NO5/c1-2-3-4-5-6-7-8-9-12(16)15(10-13(17)18)11-14(19)20/h2-11H2,1H3,(H,17,18)(H,19,20) |
InChI Key |
MXAWMJKSLZYLSG-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCC(=O)N(CC(=O)O)CC(=O)O |
Origin of Product |
United States |
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